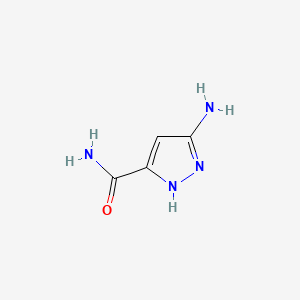

5-氨基-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-amino-1H-pyrazole-3-carboxamide” is a compound that has been used in the synthesis of 4H-3,1-Benzothiazinone analogs as antiproliferative agents against human cancer cell lines . It is also used in the storage of dark places, sealed in dry, 2-8C .

Synthesis Analysis

Pyrazole synthesis involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method . The coupling of carboxylic acid with amine in the presence of 1-hydroxybenzotriazole, N-(3-dimethyl-aminopropyl)-N′-ethylcarbodiimide hydrochloride, and N,N-diisopropylethylamine in DMF at room temperature, followed by the hydrolysis with LiOH·H2O in aqueous methanol at room temperature, and subsequent acidification with 1 M hydrochloric acid afforded compound 22 .

Molecular Structure Analysis

The molecular structure of “5-amino-1H-pyrazole-3-carboxamide” can be analyzed using 3D-QSAR based pharmacophore modeling, virtual screening, molecular docking, and molecular dynamics simulation studies .

Chemical Reactions Analysis

The chemical reactions involving “5-amino-1H-pyrazole-3-carboxamide” include a variety of reactions such as condensations of ketones, aldehydes, and hydrazine monohydrochloride .

科学研究应用

抗肿瘤活性:该化合物用于合成吡唑吡嘧啶和席夫碱,具有潜在的抗肿瘤活性。这些衍生物对不同的人类癌细胞系表现出结构活性关系(Hafez et al., 2013)。

合成中间体:它作为多功能中间体,可用于制备各种衍生物,增强了药理学上有趣化合物的合成途径(Bobko et al., 2012)。

杂环合成中的构建块:该化合物是合成多官能杂环化合物的有用构建块,具有药理学兴趣,突显了其在药物发现中的实用性(El‐Mekabaty, 2014)。

细胞毒性研究:合成了5-氨基-1H-吡唑-3-甲酰胺的衍生物,并对其进行了体外细胞毒性活性测试,针对厄立特氏腹水癌(EAC)细胞,表明其在癌症研究中的相关性(Hassan et al., 2014)。

氟化物离子荧光传感器:用于开发基于吡唑的荧光传感器,用于选择性检测氟化物离子,展示了其在分析化学中的应用(Yang et al., 2011)。

抗TMV活性:从5-氨基-1H-吡唑-3-甲酰胺衍生的新型双吡唑化合物显示出对烟草花叶病毒(TMV)的良好灭活效果,暗示其在植物病理学和病毒学中的应用(Zhang et al., 2012)。

线虫杀灭活性:从该化合物合成的新型氟代吡唑甲酰胺衍生物表现出显著的对番茄根结线虫的杀灭活性,表明其在农业化学中的潜力(Zhao et al., 2017)。

DNA结合相互作用:对1H-吡唑-3-甲酰胺衍生物进行了DNA结合相互作用研究,这对于理解其抗肿瘤机制至关重要,使其在生物化学和分子生物学中具有重要意义(Lu et al., 2014)。

铬(III)离子传感器:基于5-氨基-1-苯基-1H-吡唑-4-甲酰胺合成了一种Cr3+选择性离子载体,用于Cr3+离子选择性电极,展示了其在环境监测中的实用性(Zamani et al., 2009)。

安全和危害

作用机制

Target of Action

The primary target of 5-amino-1H-pyrazole-3-carboxamide is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, and their aberrant activation has led to the development of several FGFR inhibitors .

Mode of Action

5-amino-1H-pyrazole-3-carboxamide interacts with FGFRs by covalently binding to them . This compound has been designed and synthesized as a novel pan-FGFR covalent inhibitor, targeting both wild-type and gatekeeper mutants of FGFRs .

Biochemical Pathways

The compound affects the FGFR pathway, which plays a crucial role in cell proliferation, differentiation, and angiogenesis . By inhibiting FGFRs, the compound can suppress the proliferation of cancer cells .

Pharmacokinetics

The compound’s structure, which includes nitrogen-containing aromatic heterocycles, is a common motif in a wide range of synthesized drugs , suggesting potential for good bioavailability.

Result of Action

The representative compound of 5-amino-1H-pyrazole-3-carboxamide derivatives demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant in biochemical assays . It also strongly suppressed the proliferation of NCI–H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells .

属性

IUPAC Name |

3-amino-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-3-1-2(4(6)9)7-8-3/h1H,(H2,6,9)(H3,5,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTDSXQVNSXONV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219743-26-6 |

Source

|

| Record name | 5-amino-1H-pyrazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one](/img/structure/B596541.png)

![7-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B596548.png)

![2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B596555.png)